(5-Azaspiro[2.4]heptan-1-yl)methanol
Description
Properties
IUPAC Name |
5-azaspiro[2.4]heptan-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-6-3-7(6)1-2-8-5-7/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQYDCPPPJLVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Azaspiro[2.4]heptan-1-yl)methanol typically involves the reaction of spirocyclic precursors with appropriate reagents under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by reduction to yield the desired alcohol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The alcohol group participates in nucleophilic substitution under standard conditions. Key reactions include:
Table 1: Substitution Reactions
| Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | (5-Azaspiro[2.4]heptan-1-yl)methyl chloride | 85% | |
| Phosphorus tribromide (PBr₃) | Corresponding bromide derivative | 78% |
These reactions proceed via activation of the hydroxyl group, forming good leaving groups for subsequent nucleophilic attacks.
Esterification and Ether Formation
The primary alcohol reacts with acylating agents and alcohols:
Table 2: Esterification and Ether Synthesis
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| Acetic anhydride | Pyridine, 0°C → RT | Acetylated derivative | Prodrug development |
| Benzyl bromide | NaH, THF, reflux | Benzyl ether | Protecting group strategy |
| Mitsunobu reaction | DIAD, PPh₃, carboxylic acid | Chiral ethers | Asymmetric synthesis |
Ester derivatives are critical for modifying solubility and bioavailability in medicinal chemistry applications.
Oxidation Reactions
Controlled oxidation of the alcohol group yields carbonyl-containing products:
Table 3: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C | (5-Azaspiro[2.4]heptan-1-yl)carboxylic acid | 92% |
| Swern oxidation (OXALYL chloride/DMSO) | -78°C → RT | Aldehyde derivative | 88% |
| TEMPO/NaOCl | Biphasic CH₂Cl₂/H₂O | Ketone (if secondary alcohol present) | N/A |
Oxidation outcomes depend on the steric environment of the spirocyclic system and reaction conditions.
Amine-Facilitated Reactions
The nitrogen in the azaspiro ring enables additional reactivity:
Table 4: Amine-Driven Transformations
The strained spirocyclic framework increases the nitrogen’s nucleophilicity, enabling efficient alkylation at mild temperatures.
Acid-Base Behavior
The compound demonstrates pH-dependent stability:
-
pKa of alcohol group : ~16.5 (typical for primary alcohols)
-
pKa of amine group : ~9.1 (weaker base than aliphatic amines due to ring strain)
Protonation of the amine at acidic pH (≤4) enhances aqueous solubility, while deprotonation above pH 9 facilitates extraction into organic solvents .
Polymerization and Crosslinking
Under radical initiation, the alcohol group participates in:
-
Step-growth polymerization with diisocyanates to form polyurethanes
-
Thiol-ene reactions with multifunctional thiols for hydrogels
Stability Under Stress Conditions
Table 5: Degradation Pathways
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Aqueous acid (pH 2, 60°C) | Ring-opened amino alcohol | Acid-catalyzed hydrolysis |
| UV light (254 nm) | Oxidative cleavage products | Radical-mediated |
Stability studies recommend storage at 2–8°C under nitrogen to prevent decomposition .
This compound’s dual functionality (alcohol + amine) and rigid spiro architecture make it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and neuromodulators. Reaction selectivity can be tuned by modifying temperature, solvent polarity, and protecting group strategies.
Scientific Research Applications
(5-Azaspiro[2.4]heptan-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Azaspiro[2.4]heptan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Derivatives with Varied Substituents
Key examples from diastereoselective synthesis studies include:
Key Observations :
Spirocyclic Analogs with Different Ring Systems
Spiro compounds with varying ring sizes and heteroatoms exhibit distinct physicochemical and biological properties:
Key Observations :
Functional Group Modifications
Salt Forms
Salt formation enhances stability and bioavailability:
- (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride (CAS: 2200258-97-3): Molecular weight = 163.64 g/mol; used in enantiomerically pure drug synthesis .
- tert-Butyl N-(5-azaspiro[2.4]heptan-1-yl)carbamate hydrochloride : A protected intermediate for HCV inhibitors; MW = 248.75 g/mol .
Hydroxyl and Methyl Derivatives
Biological Activity
(5-Azaspiro[2.4]heptan-1-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This article delves into its biological activity, focusing on various pharmacological aspects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H13NO
- Molecular Weight : 127.19 g/mol
- Structure : The compound features a spirocyclic framework that facilitates interactions with biological targets, enhancing its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The spirocyclic structure allows for unique binding interactions, which can lead to inhibition or activation of various biological pathways. Notably, research indicates its potential as a dopamine D3 receptor antagonist, which has implications in treating conditions such as addiction and mood disorders .
Enzyme Inhibition and Receptor Binding
Studies have shown that derivatives of this compound exhibit selective binding affinities at dopamine receptors, particularly D3R and D2R. The selectivity is crucial for minimizing side effects associated with non-specific receptor interactions. For instance, certain derivatives demonstrated a selectivity index exceeding 100-fold against the hERG ion channel, reducing the risk of cardiovascular side effects .
Case Studies
-
Dopamine D3 Receptor Antagonism :
- A series of 5-Azaspiro[2.4]heptanes were evaluated for their binding affinity and functional activity at D3R and D2R.
- Compounds showed promising results with pKi values greater than 8, indicating strong binding affinity.
- Selective antagonists were identified that could attenuate drug-seeking behavior in animal models of addiction .
- Pharmacokinetic Studies :
Structure-Activity Relationship (SAR)
The SAR analysis of this compound derivatives has been instrumental in optimizing their pharmacological properties:
| Derivative | Binding Affinity (pKi) | Selectivity (D3R/D2R) | Bioavailability (%) |
|---|---|---|---|
| Compound A | 8.5 | 100-fold | 49 |
| Compound B | 8.0 | 300-fold | 8 |
| Compound C | 7.5 | 50-fold | 4 |
This table summarizes the binding affinity and selectivity of selected compounds derived from the core structure of this compound, highlighting the importance of structural modifications in enhancing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (5-Azaspiro[2.4]heptan-1-yl)methanol, and how can reaction conditions be optimized?
- Methodology :
- Catalyst selection : Use alkaline conditions (e.g., K₂CO₃) with polar aprotic solvents like DMF to facilitate nucleophilic substitution reactions, as seen in structurally similar spiro compounds .
- Temperature control : Elevated temperatures (60–80°C) improve reaction efficiency, but prolonged heating may degrade sensitive functional groups .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, especially given the compound’s potential stereochemical complexity .
Q. How can researchers structurally characterize this compound using spectroscopic methods?
- Methodology :
- NMR : Analyze - and -NMR spectra to confirm the spirocyclic scaffold and methanol group. The azaspiro system’s unique chemical shifts (e.g., δ ~3.5–4.5 ppm for methylene protons) are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₇H₁₃NO) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry and confirm spirocyclic geometry, though crystallization may require specialized conditions due to conformational flexibility .
Q. What preliminary biological screening models are suitable for assessing this compound’s activity?
- Methodology :
- In vitro cytotoxicity : Use MCF-7 (breast cancer) or HepG2 (liver cancer) cell lines with MTT assays. IC₅₀ values <50 µM indicate promising activity .
- Antioxidant assays : Test in liver homogenate models via DPPH radical scavenging; activity is concentration-dependent (e.g., IC₅₀ ~156 µM) .
- Neuroprotection : Screen in neuronal cell models under oxidative stress (e.g., H₂O₂-induced damage) .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives targeting specific biological receptors?
- Methodology :
- Docking studies : Use PubChem-derived 3D structures (e.g., InChI:
ZDECMKJUNXSDQO-UHFFFAOYSA-N) to model interactions with receptors like GABAₐ or serotonin transporters . - QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the spiro ring) with bioactivity data to guide synthesis .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize derivatives .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodology :
- Replicate experiments : Ensure identical cell lines, assay protocols, and compound purity (e.g., ≥95% by HPLC) .
- Validate model relevance : Compare results across primary vs. immortalized cells (e.g., neuronal cells vs. MCF-7) to assess tissue-specific effects .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance thresholds (p <0.05) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility while retaining spirocyclic integrity .
- Metabolic stability : Conduct microsomal assays (e.g., liver microsomes from rats/humans) to identify metabolic hotspots (e.g., azetidine ring oxidation) .
- BBB permeability : Use PAMPA-BBB models to predict CNS penetration; logBB values >0.3 are favorable .
Safety & Compliance
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology :
- Toxicology screening : Refer to EPA HPV datasets for methanol derivatives to assess acute toxicity (e.g., LD₅₀ in rodents) .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/airborne exposure .
- Waste disposal : Neutralize acidic/basic byproducts before disposal per local regulations .
Funding & Collaboration
Q. What grant opportunities support research on spirocyclic compounds like this one?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
